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Executive Summary

Casimersen (AMONDYS 45™) is an antisense phosphorodiamidate morpholino oligomer
(PMO) designed to treat Duchenne muscular dystrophy (DMD) in patients with genetic
mutations amenable to exon 45 skipping.[1][2][3] Its therapeutic efficacy is fundamentally
dependent on its specific and high-affinity binding to the pre-messenger RNA (pre-mRNA) of
the dystrophin gene. This technical guide provides a comprehensive overview of the binding
characteristics of Casimersen, including its mechanism of action, available data on binding
and efficacy, and the experimental protocols used to assess the binding affinity of such
therapeutic oligonucleotides. While specific proprietary binding constants for Casimersen are
not publicly available, this guide leverages analogous data and established methodologies to
provide a thorough understanding of its core function.

Mechanism of Action: Steric Blockade and Splice
Modulation

Casimersen functions by binding to a specific 22-base sequence within exon 45 of the
dystrophin pre-mRNA.[4] This binding action creates a steric block, physically obstructing the
components of the spliceosome from recognizing and including exon 45 in the mature
messenger RNA (MRNA).[3][5] The exclusion of exon 45 restores the reading frame of the
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dystrophin transcript, leading to the translation of an internally truncated, yet functional,
dystrophin protein.[1][2] This mechanism is illustrated in the signaling pathway below.
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Figure 1: Casimersen's mechanism of action.

Quantitative Data on Binding and Efficacy

Direct, experimentally determined binding affinity constants such as the dissociation constant
(Kd) for Casimersen are not publicly available. However, the efficacy of phosphorodiamidate
morpholino oligomers (PMOs) is strongly correlated with their binding energy to the target RNA
sequence.[6][7][8]

Representative PMO-Target Binding Energies and
Efficacy

The following table presents data from a study on PMO design, illustrating the relationship
between the calculated free energy of binding (AG°) of a PMO to its target RNA and the
resulting in vitro exon skipping efficiency. A more negative AG® indicates a stronger, more

stable binding interaction.[6]

Calculated Binding  In Vitro Exon

PMO Identifier Target Exon Energy (AG°®, Skipping Efficiency
kcal/mol) (%)
h46A(-06+14) 46 -15.1 > 75%
h46A(-02+18) 46 -17.8 > 75%
h46A(+30+50) 46 -19.5 < 25%
h45A(-07+15) 45 -15.8 > 75%
h45A(+68+90) 45 -22.1 < 25%
h51A(+39+63) 51 -23.9 > 75%
h51A(+114+133) 51 -16.5 < 25%

Data adapted from Popplewell et al. (2009). The binding energy is calculated for the equivalent
RNA-RNA interaction.[6]
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Clinical Efficacy of Casimersen as a Proxy for Effective
Binding
The clinical efficacy of Casimersen in increasing dystrophin production serves as an indirect

measure of its successful and sustained binding to the target pre-mRNA in vivo. The table
below summarizes key results from the ESSENCE clinical trial.[9][10]

Casimersen-
Placebo Group
Parameter Treated Group p-value

(n=27) (n=16)

Change in Exon 45 o o o
o Statistically Significant  No Significant
Skipping from <0.001
) Increase Increase
Baseline

Mean Dystrophin
Level (% of normal) at  0.93%

Baseline

Mean Dystrophin
Level (% of normal) at  1.74% - <0.001 (vs. baseline)

48 Weeks

Mean Difference in
Dystrophin Increase 0.59% - 0.004

vs. Placebo

Data from the interim analysis of the Phase 3 ESSENCE trial.[9][10] A positive correlation was
observed between the level of exon 45 skipping and the increase in dystrophin protein
expression.[9]

Experimental Protocols for Determining Binding
Affinity

Several biophysical techniques are standard for quantifying the binding affinity of antisense
oligonucleotides to their RNA targets. The following are detailed, generalized protocols for how
the binding affinity of Casimersen could be determined.
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Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the
determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters
(enthalpy, AH, and entropy, AS) of the interaction.

Methodology:
o Sample Preparation:

o Synthesize the Casimersen PMO and the target 22-nucleotide RNA sequence from exon
45 of the dystrophin pre-mRNA.

o Dissolve both the PMO and the RNA target in an identical, degassed buffer (e.g.,
phosphate-buffered saline, pH 7.4).

o Accurately determine the concentration of both oligonucleotide solutions using UV-Vis
spectrophotometry at 260 nm.

e ITC Experiment:

o Load the RNA target into the sample cell of the calorimeter (typically at a concentration of
5-20 uM).

o Load the Casimersen PMO into the injection syringe at a concentration 10-15 times that
of the RNA target.

o Set the experimental temperature (e.g., 37°C).

o Perform a series of small, sequential injections of the Casimersen solution into the
sample cell containing the RNA target.

o Record the heat change after each injection.
o Data Analysis:

o Integrate the heat-change peaks to generate a binding isotherm (a plot of heat change per
injection versus the molar ratio of Casimersen to RNA).
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o Fit the binding isotherm to a suitable binding model (e.g., a one-site binding model) to

calculate the Kd, AH, and stoichiometry (n).

Determine:
- Kd (Binding Affinity)
- AH (Enthalpy)

- n (Stoichiometry)

Load RNAnto Cell Titration Data Analysis
Load Casimersen into Syringe (inject Casimersen into RNA solution) (Fit binding isotherm to model)

Click to download full resolution via product page

Figure 2: General workflow for ITC experiment.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures binding events in real-time by detecting changes
in the refractive index at the surface of a sensor chip. It provides kinetic data, including the
association rate constant (ka) and dissociation rate constant (kd), from which the equilibrium
dissociation constant (Kd) can be calculated (Kd = kd/ka).

Methodology:
e Chip Preparation:

o Immobilize a biotinylated version of the target RNA sequence onto a streptavidin-coated
sensor chip.

o Alternatively, use an appropriate chemistry to directly couple the RNA to the chip surface.
e SPR Experiment:
o Flow a running buffer over the sensor chip to establish a stable baseline.

o Inject a series of increasing concentrations of Casimersen (the analyte) over the chip
surface, allowing for association.

o Switch back to the running buffer to monitor the dissociation of the Casimersen-RNA

complex.

o After each cycle, regenerate the sensor surface to remove all bound analyte.
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o Data Analysis:

o Record the change in the SPR signal (measured in response units, RU) over time to
generate sensorgrams for each concentration.

o Globally fit the association and dissociation phases of the sensorgrams to a kinetic binding
model (e.g., 1:1 Langmuir binding) to determine ka and kd.

o Calculate the Kd from the ratio of the rate constants.

Filter-Binding Assay

This technique relies on the differential retention of protein-RNA or, in this case, large
oligonucleotide-RNA complexes versus free RNA on stacked nitrocellulose and nylon
membranes. It is a highly sensitive method, particularly when using radiolabeled RNA.

Methodology:
e RNA Labeling:

o Synthesize the target RNA sequence with a 5' radiolabel (e.g., 32P) or a fluorescent tag.
e Binding Reactions:

o Set up a series of binding reactions containing a fixed, low concentration of the labeled
RNA and a range of increasing concentrations of Casimersen.

o Incubate the reactions at a controlled temperature to allow binding to reach equilibrium.
e Filtration:

o Prepare a filter apparatus with a top nitrocellulose membrane (which binds
oligonucleotides and their complexes) and a bottom nylon membrane (which binds all
nucleic acids).

o Pass each binding reaction through the filter stack under vacuum.

o Wash the filters with a small volume of cold binding buffer.
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e Quantification and Data Analysis:

o Quantify the radioactivity or fluorescence on both the nitrocellulose and nylon membranes
for each reaction.

o Calculate the fraction of RNA bound at each Casimersen concentration.

o Plot the fraction of bound RNA against the Casimersen concentration and fit the data to a

hyperbolic binding equation to determine the Kd.

Logical Relationship: From Binding to Clinical
Outcome

The therapeutic success of Casimersen is a multi-step process that begins with its
fundamental biophysical properties. The logical flow from high-affinity binding to the desired
clinical outcome is depicted below.
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Figure 3: Logical flow from binding to benefit.

Conclusion

The binding of Casimersen to its target sequence on the dystrophin pre-mRNA is the initiating
and most critical step in its mechanism of action. While proprietary constraints limit the public
availability of specific binding affinity data, the principles of antisense oligonucleotide design
and the strong correlation between binding energy and exon-skipping efficacy underscore the
importance of this parameter. The clinical data demonstrating increased dystrophin production
in patients treated with Casimersen provide compelling evidence of its effective target
engagement in vivo. The established biophysical methods outlined in this guide provide a
robust framework for the quantitative assessment of the binding affinity of Casimersen and
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other similar therapeutic oligonucleotides, which is a cornerstone of their preclinical and clinical
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Casimersen (AMONDYS 45™): An Antisense Oligonucleotide for Duchenne Muscular
Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

e 2. Casimersen: First Approval - PubMed [pubmed.ncbi.nim.nih.gov]

e 3. mdpi.com [mdpi.com]

e 4. downloads.regulations.gov [downloads.regulations.gov]

o 5. What clinical trials have been conducted for casimersen? [synapse.patsnap.com]

» 6. Design of Phosphorodiamidate Morpholino Oligomers (PMOSs) for the Induction of Exon
Skipping of the Human DMD Gene - PMC [pmc.ncbi.nim.nih.gov]

e 7. Design of phosphorodiamidate morpholino oligomers (PMOs) for the induction of exon
skipping of the human DMD gene - PubMed [pubmed.ncbi.nim.nih.gov]

» 8. researchgate.net [researchgate.net]
» 9. neurologylive.com [neurologylive.com]
» 10. mdaconference.org [mdaconference.org]

« To cite this document: BenchChem. [In-Depth Technical Guide: Casimersen's Binding Affinity
to Dystrophin Pre-mRNA]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15602489#casimersen-binding-affinity-to-dystrophin-
pre-mrna]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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